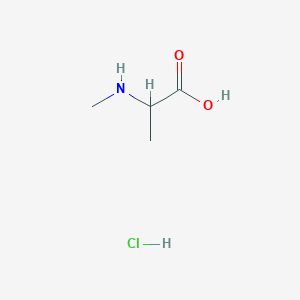

(S)-2-(Methylamino)propanoic acid hydrochloride

Description

Properties

IUPAC Name |

(2S)-2-(methylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-3(5-2)4(6)7;/h3,5H,1-2H3,(H,6,7);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXBNPBZWXNBGN-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to (S)-2-(Methylamino)propanoic acid hydrochloride: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

(S)-2-(Methylamino)propanoic acid hydrochloride, also known as N-methyl-L-alanine hydrochloride (N-Me-L-Ala-OH·HCl), is a chiral amino acid derivative of significant interest in modern pharmaceutical and biochemical research. Its structure, featuring a methyl group on the alpha-amino nitrogen, imparts unique conformational and biological properties when incorporated into peptides and other bioactive molecules. This modification is a key strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and receptor-binding affinity of peptide-based therapeutics.[1][2]

This guide provides an in-depth analysis of the core chemical properties, analytical methodologies, and strategic applications of N-methyl-L-alanine hydrochloride, offering a technical resource for professionals engaged in drug discovery, peptide synthesis, and chemical biology.

Key Identifiers:

-

IUPAC Name: (2S)-2-(methylamino)propanoic acid;hydrochloride[3]

-

Common Synonyms: N-Methyl-L-alanine hydrochloride, N-Me-L-Ala-OH·HCl[1]

Physicochemical and Structural Properties

The utility of a synthetic building block is fundamentally dictated by its physical and chemical properties. N-methyl-L-alanine hydrochloride is a white to off-white crystalline solid, a characteristic that facilitates its handling and weighing in a laboratory setting.[1][4] The hydrochloride salt form significantly enhances its stability and solubility in aqueous and polar organic solvents, a critical factor for its use in biological assays and solution-phase reactions.[1][4]

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉NO₂·HCl | [1] |

| Molecular Weight | 139.58 - 139.62 g/mol | [1][5][6][7] |

| Appearance | White to off-white crystalline powder/solid | [1][4] |

| Melting Point | Approximately 137-141 °C | [4][8] |

| Solubility | Soluble in water, methanol, and ethanol.[4][8] | Chem-Impex[1], ChemBK[4] |

| Optical Rotation | +2º to +4º | [1] |

| Purity (Typical) | ≥ 98% (TLC) | [1] |

Causality Insight: The presence of the hydrochloride salt transforms the zwitterionic amino acid into a cationic species. This prevents the formation of intermolecular salt bridges that can reduce solubility, making it highly compatible with the polar protic solvents commonly used in peptide synthesis and biological buffers.

Synthesis and Reactivity

General Synthesis

N-methyl-L-alanine hydrochloride is typically prepared from its parent amino acid, L-alanine. A common laboratory-scale synthesis involves the reaction of N-methyl-L-alanine with hydrogen chloride in a suitable solvent like water or ethanol.[4][8] The product is then isolated by filtration and can be purified by crystallization.[4][8] More advanced synthetic routes focus on the N-alkylation of protected L-alanine esters, followed by deprotection, a method that allows for greater control and scalability.[9]

Reactivity and Role in Peptide Synthesis

The primary application of this compound is as a specialized building block in Solid-Phase Peptide Synthesis (SPPS).[1][9] N-methylation of the peptide backbone is a proven strategy to:

-

Disrupt Hydrogen Bonding: The N-methyl group eliminates the amide N-H proton, a crucial hydrogen bond donor. This disruption can break stable secondary structures like β-sheets, increasing solubility and preventing aggregation.

-

Enhance Enzymatic Stability: The steric hindrance provided by the methyl group can shield the adjacent peptide bond from cleavage by proteases, thereby increasing the in-vivo half-life of the peptide therapeutic.[2]

-

Improve Cell Permeability: By reducing the hydrogen bonding capacity, N-methylation can decrease the polarity of the peptide, often leading to improved passive diffusion across cell membranes.[2]

However, the secondary amine of N-methylated amino acids presents a synthetic challenge. Steric hindrance can significantly slow down the coupling reaction during SPPS.

Expert Insight: To overcome the reduced reactivity, more potent coupling reagents are required. Standard reagents like HBTU may be insufficient. The use of stronger, uronium-based reagents such as HATU or COMU, often in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA), is the standard field-proven approach to ensure efficient acylation of the N-methylated amine.[10]

Analytical and Spectroscopic Characterization

Rigorous analytical confirmation is the cornerstone of trustworthy research. The identity and purity of this compound must be validated before its use.

Standard Analytical Workflow

A self-validating protocol for confirming the quality of a newly acquired or synthesized batch of the compound is essential.

Caption: Workflow for Identity and Purity Confirmation.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for unambiguous structure confirmation.

-

¹H NMR: Key expected signals include a doublet for the Cα-proton, a singlet for the N-methyl protons, a doublet for the Cβ-methyl protons, and broad signals for the exchangeable amine and carboxylic acid protons.

-

¹³C NMR: Expected signals correspond to the carbonyl carbon, the Cα carbon, the N-methyl carbon, and the Cβ carbon.[11]

-

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. For the free base (C₄H₉NO₂), the expected exact mass is approximately 103.06 Da.[3] In MS analysis, the molecule will typically be observed as its protonated ion [M+H]⁺ at m/z ≈ 104.

-

Infrared (IR) Spectroscopy: IR analysis will show characteristic stretches for the O-H of the carboxylic acid, C-H bonds, the N-H of the secondary ammonium salt, and the C=O of the carbonyl group.

Applications in Drug Development

The unique properties conferred by N-methylation make this compound a valuable tool in the development of next-generation therapeutics.[9]

Peptide and Peptidomimetic Therapeutics

N-methylated amino acids are frequently incorporated into peptide drug candidates to fine-tune their pharmacokinetic and pharmacodynamic profiles.[9] They are crucial in designing orally bioavailable cyclic peptides and other constrained macrocycles.

Neuroscience Research

Due to its structural similarity to endogenous amino acids, N-methyl-L-alanine hydrochloride can be used as a research tool to study neurotransmitter systems and amino acid transport mechanisms.[1][]

Chiral Synthesis

As a chiral building block, it serves as a starting material for the asymmetric synthesis of more complex molecules, where maintaining stereochemical integrity is paramount.[4]

Caption: Role of N-Me-L-Ala in a Drug Discovery Workflow.

Safety, Handling, and Storage

Adherence to proper laboratory safety protocols is mandatory when handling any chemical reagent.

-

Hazard Identification: this compound is generally considered to be of low toxicity but may cause skin and serious eye irritation.[3][4][13] Avoid inhalation of dust and contact with skin and eyes.[4][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]

-

Handling: Use in a well-ventilated area, such as a fume hood, especially when handling the powder.[13] Wash hands thoroughly after handling.[13]

-

Storage: Store the compound in a tightly closed container in a cool, dry place.[15] Recommended storage temperatures are typically between 0-8°C to ensure long-term stability.[1]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. If irritation persists, seek medical attention.[4][13]

-

Skin Contact: Wash off with soap and plenty of water.[13][14]

-

Ingestion: If swallowed, rinse mouth with water and consult a physician.[15]

References

-

N-alpha-Methyl-L-alanine hydrochloride. (2024). ChemBK. [Link]

-

N-Methyl-L-Alanine. (n.d.). PubChem, National Institutes of Health. [Link]

-

(R)-2-(Methylamino)propanoic acid hydrochloride. (n.d.). PubChem, National Institutes of Health. [Link]

-

(S)-2-(METHYLAMINO)PROPANOIC ACID HCL. (n.d.). ChemBK. [Link]

-

Safety Data Sheet. (2025). Angene Chemical. [Link]

-

N-Methyl-L-alanine. (n.d.). Automated Topology Builder (ATB) and Repository. [Link]

-

2-(Methylamino)propanoic acid hydrochloride. (n.d.). PubChem, National Institutes of Health. [Link]

-

terpin anhydrous, 80-53-5. (n.d.). The Good Scents Company. [Link]

-

Aurelio, L., et al. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. Journal of Organic Chemistry, 70(13), 5183-9. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

-

3,5-Dicaffeoylquinic acid. (n.d.). Biopurify Phytochemicals. [Link]

-

Optimizing Peptide Synthesis with High-Purity Building Blocks. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Vágner, J., et al. (2016). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 12, 1644-1657. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-Methyl-L-Alanine | C4H9NO2 | CID 5288725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. (R)-2-(Methylamino)propanoic acid hydrochloride | C4H10ClNO2 | CID 56777178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 2-(Methylamino)propanoic acid hydrochloride | C4H10ClNO2 | CID 22492278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 11. N-Methyl-L-alanine(3913-67-5) 13C NMR [m.chemicalbook.com]

- 13. aksci.com [aksci.com]

- 14. angenechemical.com [angenechemical.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

A Deep Dive into the Structural Analysis of (S)-2-(Methylamino)propanoic acid hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-2-(Methylamino)propanoic acid hydrochloride, also known as N-methyl-L-alanine hydrochloride, is a chiral amino acid derivative of significant interest in pharmaceutical and biochemical research. Its structural nuances, particularly its stereochemistry and the influence of the N-methyl group, play a pivotal role in its biological activity and incorporation into novel therapeutic agents. This technical guide provides a comprehensive exploration of the core analytical techniques employed for the definitive structural elucidation of this molecule, offering both theoretical insights and practical, field-tested protocols.

Foundational Understanding: The Molecular Blueprint

This compound is a non-proteinogenic α-amino acid. The key structural features that dictate its chemical behavior and analytical profile are the presence of a stereocenter at the α-carbon, a secondary amine resulting from N-methylation, and its existence as a hydrochloride salt. These characteristics necessitate a multi-faceted analytical approach to fully characterize its identity, purity, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide a detailed fingerprint of its structure.

The "Why" Behind the Experiment: Causality in NMR Analysis

The choice of deuterated solvent is critical and influences the observed chemical shifts. Deuterated water (D₂O) is often employed due to the high solubility of the hydrochloride salt. In D₂O, the acidic proton of the carboxylic acid and the protons on the nitrogen will exchange with deuterium, leading to their disappearance from the ¹H NMR spectrum. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used and may allow for the observation of exchangeable protons, providing a more complete picture of the molecule's proton environment. The hydrochloride form ensures that the secondary amine is protonated, which significantly affects the chemical shifts of neighboring protons.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) in D₂O | Predicted ¹³C Chemical Shift (ppm) in D₂O |

| C1 (C=O) | - | ~175 |

| C2 (α-CH) | ~3.8 (quartet, J ≈ 7 Hz) | ~60 |

| C3 (β-CH₃) | ~1.5 (doublet, J ≈ 7 Hz) | ~15 |

| N-CH₃ | ~2.7 (singlet) | ~30 |

Note: Chemical shifts are approximate and can vary based on concentration, temperature, and the specific NMR instrument.

Step-by-Step Experimental Protocol for NMR Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.

-

Data Processing and Analysis: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons and carbons in the molecule.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acid hydrochlorides.

The Logic of Ionization and Fragmentation

In positive ion mode ESI-MS, this compound is expected to be detected as its protonated molecule, [M+H]⁺, where M is the free base. The observed mass-to-charge ratio (m/z) will correspond to the molecular weight of the free base plus the mass of a proton. Collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) can then be used to fragment the [M+H]⁺ ion, providing valuable structural information. The fragmentation of protonated amino acids typically involves the loss of small neutral molecules such as water (H₂O), ammonia (NH₃), and carbon monoxide (CO)[1].

Predicted Mass Spectrum and Fragmentation Pattern

The molecular weight of the free base, (S)-2-(methylamino)propanoic acid, is 103.12 g/mol . Therefore, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 104.1.

Table 2: Predicted Key Ions in the ESI-MS/MS Spectrum of Protonated (S)-2-(Methylamino)propanoic acid

| m/z | Proposed Fragment | Neutral Loss |

| 104.1 | [M+H]⁺ | - |

| 86.1 | [M+H - H₂O]⁺ | H₂O |

| 58.1 | [M+H - COOH₂]⁺ | H₂O + CO |

| 58.0 | [CH₃NH=CHCH₃]⁺ | - |

The fragmentation pathways of protonated N-methylalanine are expected to be influenced by the presence of the N-methyl group, potentially leading to characteristic product ions that can differentiate it from other isomeric amino acids.

Experimental Protocol for ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid to promote protonation.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.

-

Infusion and Ionization: Introduce the sample solution into the ESI source at a constant flow rate. Optimize the source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve a stable and abundant ion signal for the protonated molecule.

-

MS1 Spectrum Acquisition: Acquire a full scan mass spectrum (MS1) to identify the [M+H]⁺ ion.

-

MS/MS Spectrum Acquisition: Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Acquire the product ion spectrum (MS/MS) to observe the fragmentation pattern.

-

Data Interpretation: Analyze the MS and MS/MS spectra to confirm the molecular weight and propose fragmentation pathways consistent with the structure of the molecule.

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides unambiguous information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry. Obtaining a single crystal of sufficient quality is a prerequisite for this technique.

The Imperative of a Single Crystal

The highly ordered arrangement of molecules in a single crystal allows for the diffraction of X-rays in a predictable pattern. The analysis of this diffraction pattern enables the reconstruction of the electron density map of the molecule, from which the atomic positions can be determined. For a chiral molecule like this compound, X-ray crystallography can definitively confirm the absolute stereochemistry at the α-carbon.

Expected Crystallographic Parameters

Experimental Workflow for Single-Crystal X-ray Diffraction

Caption: Workflow for Single-Crystal X-ray Crystallography.

Chiral High-Performance Liquid Chromatography (HPLC): Assessing Enantiomeric Purity

For a chiral molecule intended for pharmaceutical applications, the determination of enantiomeric purity is a critical quality control parameter. Chiral HPLC is the gold standard for separating and quantifying enantiomers.

Principles of Chiral Separation

Chiral separation by HPLC can be achieved through two primary strategies: direct and indirect methods.

-

Direct Methods: Employ a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For N-methylated amino acids, macrocyclic glycopeptide-based CSPs (e.g., those based on teicoplanin) have shown excellent enantioselectivity[2].

-

Indirect Methods: Involve the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomeric derivatives can then be separated on a standard achiral stationary phase, such as a C18 column. A commonly used derivatizing agent for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

Experimental Protocol for Chiral HPLC (Indirect Method)

-

Derivatization:

-

Dissolve a known amount of the this compound sample in a suitable buffer (e.g., sodium bicarbonate solution).

-

Add a solution of Marfey's reagent in acetone.

-

Heat the mixture at a controlled temperature (e.g., 40°C) for a specific time (e.g., 1 hour).

-

Cool the reaction mixture and neutralize it with an acid (e.g., hydrochloric acid).

-

-

HPLC Analysis:

-

Column: A standard reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water containing an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the derivatizing agent has strong absorbance (e.g., 340 nm for Marfey's reagent derivatives).

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

The two diastereomeric derivatives will have different retention times.

-

Integrate the peak areas of the two separated diastereomers.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the area of the major diastereomer and Area₂ is the area of the minor diastereomer.

-

Caption: Workflow for Chiral HPLC Analysis via Derivatization.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive structural analysis of this compound relies on the synergistic application of multiple analytical techniques. NMR spectroscopy provides the fundamental framework of atomic connectivity, while mass spectrometry confirms the molecular weight and offers insights into its fragmentation behavior. X-ray crystallography, when feasible, delivers the ultimate proof of its three-dimensional structure and absolute stereochemistry in the solid state. Finally, chiral HPLC is essential for quantifying its enantiomeric purity, a critical parameter for its application in drug development. By integrating the data from these powerful methods, researchers and scientists can achieve a complete and unambiguous structural characterization of this important chiral building block.

References

-

Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. National Institutes of Health. Available at: [Link]

-

Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method. ResearchGate. Available at: [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]

-

Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Beilstein Journals. Available at: [Link]

-

1H NMR (DMSO-d6). The Royal Society of Chemistry. Available at: [Link]

-

1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000161). Human Metabolome Database. Available at: [Link]

-

N-Methyl-L-Alanine. PubChem. Available at: [Link]

-

A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. MDPI. Available at: [Link]

-

Crystal structure of mono-β-alanine hydrochloride. CORE. Available at: [Link]

-

L-Alanine, N-methyl-. NIST WebBook. Available at: [Link]

-

400 MHz 1H NMR spectrum of alanine in D2O; (b) inversion-recovery pulse... ResearchGate. Available at: [Link]

-

Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. PubMed. Available at: [Link]

Sources

N-Methyl-L-alanine hydrochloride physical characteristics

An In-depth Technical Guide to the Physicochemical Characteristics of N-Methyl-L-alanine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

N-Methyl-L-alanine hydrochloride is a pivotal amino acid derivative extensively utilized in peptide synthesis and pharmaceutical development. Its unique structural modification—the methylation of the alpha-amino group—imparts desirable properties to peptides, such as increased metabolic stability, enhanced membrane permeability, and modulated biological activity. This guide offers a comprehensive exploration of the core physical, chemical, and spectroscopic characteristics of N-Methyl-L-alanine hydrochloride. It is designed to provide researchers, scientists, and drug development professionals with the technical insights and practical methodologies required for its effective application.

Core Physicochemical Properties

N-Methyl-L-alanine hydrochloride is the hydrochloride salt of N-Methyl-L-alanine, a non-proteinogenic amino acid. The addition of the hydrochloride group enhances its stability and solubility in aqueous media, making it highly suitable for various laboratory applications.[1]

Chemical Structure

The fundamental structure consists of an alanine backbone with a methyl group substituting one of the amino hydrogens.

Quantitative Data Summary

The key identifying and physical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Synonyms | N-Me-L-Ala-OH·HCl | [1][2] |

| CAS Number | 3913-67-5 | [1] |

| Molecular Formula | C₄H₉NO₂·HCl | [1] |

| Molecular Weight | 139.62 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder or solid | [1][4] |

| Purity | ≥98% (Typically assessed by TLC or HPLC) | [1] |

| Melting Point | Data varies; reported as high as 315-317 °C (for the free amino acid) | [5] |

| Solubility | Soluble in water and polar organic solvents like ethanol and methanol | [1][4] |

| Optical Rotation | +2° to +4° | [1] |

| Storage Conditions | Store at 0-8°C in a dry, inert atmosphere | [1] |

Spectroscopic and Analytical Characterization

Confirming the identity and purity of N-Methyl-L-alanine hydrochloride is critical. A multi-technique approach involving spectroscopy and chromatography provides a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: Expected signals include a quartet for the alpha-proton (Cα-H), a singlet for the N-methyl protons (N-CH₃), and a doublet for the beta-methyl protons (Cβ-CH₃). The proton on the nitrogen and the carboxylic acid proton may appear as broad signals and can exchange with deuterated solvents.[6]

-

¹³C NMR: Key resonances are expected for the carboxyl carbon, the alpha-carbon, the N-methyl carbon, and the beta-methyl carbon.[7][8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. For N-Methyl-L-alanine, common fragments observed under Electron Ionization (EI) conditions correspond to the loss of the carboxyl group and other characteristic cleavages.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present. Key vibrational bands for N-Methyl-L-alanine hydrochloride include:

-

O-H stretch: A broad band for the carboxylic acid.

-

N-H stretch: Associated with the secondary amine hydrochloride.

-

C=O stretch: A strong absorption for the carbonyl group of the carboxylic acid.[7]

-

C-H stretch: For the methyl and methine groups.

Analytical Chromatography

-

Thin Layer Chromatography (TLC): TLC is a rapid and effective method for assessing purity and monitoring reaction progress.[1][6] Visualization can be achieved using ninhydrin, which reacts with the secondary amine to produce a characteristic color.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative purity analysis. Chiral HPLC methods can be employed to confirm the enantiomeric purity of the L-alanine derivative.[10]

Experimental Protocol: Synthesis via N-Methylation

The synthesis of N-Methyl-L-alanine is a foundational procedure for many research applications. A common and reliable method involves the direct N-methylation of a protected L-alanine precursor, followed by deprotection.[11] This approach ensures regioselectivity and preserves the stereochemistry at the alpha-carbon.

Synthesis Workflow

Detailed Step-by-Step Methodology

Causality Statement: This protocol utilizes a benzyloxycarbonyl (Cbz) protecting group for the amine, which is stable under the basic conditions required for methylation but can be cleanly removed via hydrogenolysis, preventing racemization.

-

Step 1: Protection of L-alanine [11] a. Dissolve L-alanine (1.0 eq) in a 2 M sodium hydroxide solution and cool the mixture to 0°C in an ice bath. b. While maintaining the temperature and a pH between 9 and 10, slowly and simultaneously add benzyl chloroformate (Cbz-Cl, 1.1 eq) and 2 M sodium hydroxide solution over 1-2 hours. c. After the addition is complete, continue stirring at room temperature for an additional 2-3 hours. d. Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl. e. Acidify the aqueous layer to pH 2 with cold 1 M hydrochloric acid. The product, N-Benzyloxycarbonyl-L-alanine (Z-L-Ala), will precipitate. f. Filter the white precipitate, wash it with cold water, and dry it under a vacuum.

-

Step 2: N-Methylation of Protected Alanine [11] a. Under an inert atmosphere (e.g., nitrogen or argon), suspend Z-L-Ala (1.0 eq) in anhydrous tetrahydrofuran (THF). b. Cool to 0°C and add sodium hydride (NaH, 2.2 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas. c. Allow the mixture to stir at room temperature for 1 hour. d. Cool the reaction back to 0°C and add methyl iodide (CH₃I, 2.5 eq) dropwise. Caution: Methyl iodide is a toxic and carcinogenic agent. e. Let the reaction warm to room temperature and stir overnight. f. Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent and purify via column chromatography.

-

Step 3: Deprotection and Hydrochloride Salt Formation [11] a. Dissolve the purified N-methylated intermediate from Step 2 in methanol. b. Add a catalytic amount of 10% Palladium on carbon (Pd/C). c. Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr shaker) at room temperature until TLC indicates the complete consumption of the starting material. d. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. e. Evaporate the solvent. To form the hydrochloride salt, dissolve the resulting N-Methyl-L-alanine free base in a minimal amount of a suitable solvent and add a stoichiometric amount of hydrochloric acid. f. The final product, N-Methyl-L-alanine hydrochloride, can be isolated by evaporation or precipitation.

Safety, Handling, and Storage

Adherence to proper laboratory safety protocols is essential when working with any chemical reagent.

Hazard Identification

Based on available safety data, the related compound β-N-methylamino-L-alanine hydrochloride is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[12] Similar precautions should be taken for N-Methyl-L-alanine hydrochloride.

-

GHS Hazard Statements: H302+H332 (Harmful if swallowed or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[12][13]

Recommended Handling and PPE

A standard safety workflow should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[4][12]

-

Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood, especially when handling the powder to avoid inhalation.[12]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4][12]

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a dry, cool (0-8°C), and well-ventilated place.[1]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[12]

Key Applications in Research and Development

N-Methyl-L-alanine hydrochloride is not merely a chemical curiosity; it is a strategic tool in modern biochemical and pharmaceutical sciences.

-

Peptide Synthesis: It serves as a crucial building block for creating peptidomimetics. The N-methyl group blocks the formation of hydrogen bonds in the peptide backbone, which can be used to control secondary structure and improve oral bioavailability.[1][14]

-

Pharmaceutical Development: Its incorporation into drug candidates can enhance their efficacy. This modification can lead to improved solubility, stability against enzymatic degradation, and better pharmacokinetic profiles.[1] It is used in the synthesis of antibody-drug conjugates and other therapeutic agents.[14]

-

Neuroscience Research: Due to its structural similarity to endogenous amino acids, it is used as a tool to study neurotransmitter systems and synaptic transmission.[1]

References

-

Chem-Impex. N-Methyl-L-Alanine methyl ester hydrochloride.

-

Chem-Impex. N-Methyl-L-alanine hydrochloride.

-

ChemBK. N-alpha-Methyl-L-alanine hydrochloride.

-

AChemBlock. N-Methyl-L-alanine methyl ester hydrochloride 95%.

-

Santa Cruz Biotechnology. N-Methyl-DL-alanine hydrochloride.

-

Sigma-Aldrich. N-Methyl-L-Alanine methyl ester hydrochloride.

-

American Elements. N-Methyl-L-alanine hydrochloride.

-

ChemicalBook. N-Methyl-L-alanine(3913-67-5) Product Description.

-

MedChemExpress. β-N-methylamino-L-alanine hydrochloride-SDS.

-

The Royal Society of Chemistry. Supporting Information - Chemical Communications.

-

BenchChem. Spectroscopic and Methodological Profile of N-Methyl-L-alanine: A Technical Guide.

-

PubChem - NIH. N-Methyl-DL-Alanine.

-

Sigma-Aldrich. L-Alanine methyl ester hydrochloride, 99%.

-

MedChemExpress. L-Alanine methyl ester hydrochloride.

-

BenchChem. Technical Guide: Spectroscopic Analysis of L-Alanyl-L-Alanine Methyl Ester.

-

Biosynth. N-Methyl-L-alanine.

-

Biosynth. N-Methyl-L-alanine.

-

ChemicalBook. N-Methyl-L-alanine(3913-67-5).

-

Sigma-Aldrich. N-Methyl-L-alanine, ≥98.0% (TLC).

-

Fisher Scientific. SAFETY DATA SHEET - N-Methyl-DL-alanine.

-

BenchChem. An In-depth Technical Guide to H-N-Me-Ala-OH (N-methyl-L-alanine).

-

BenchChem. Synthesis of N-Methyl-L-alanine: A Technical Guide.

-

ChemicalBook. L-Alanine methyl ester hydrochloride(2491-20-5) 1H NMR spectrum.

-

PubChem - NIH. N-Methyl-L-Alanine.

-

Thermo Fisher Scientific. N-Boc-N-methyl-L-alanine, 98%.

-

ScienceMadness Discussion Board. N-Methyl-d,l Alanine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. americanelements.com [americanelements.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. 3913-67-5 CAS MSDS (N-Methyl-L-alanine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. N-Methyl-L-Alanine | C4H9NO2 | CID 5288725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. N-Methyl-DL-Alanine | C4H9NO2 | CID 4377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. N-Methyl-L-alanine | 3913-67-5 [chemicalbook.com]

Navigating the Core Physicochemical Landscape of 4-Anilino-N-phenethylpiperidine (ANPP)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 4-Anilino-N-phenethylpiperidine (ANPP), a pivotal intermediate in the synthesis of fentanyl and its analogs. This document is intended to serve as a critical resource for professionals in research, forensic science, and pharmaceutical development, offering a detailed exploration of its structural and chemical characteristics. Key physicochemical parameters, including solubility, melting point, and pKa, are presented alongside validated experimental protocols for their determination. Furthermore, this guide delves into the spectroscopic and chromatographic techniques essential for the unambiguous identification and characterization of ANPP, ensuring scientific integrity and supporting regulatory compliance.

Introduction: The Significance of ANPP in Synthetic Opioid Chemistry

4-Anilino-N-phenethylpiperidine, commonly referred to as ANPP or despropionyl fentanyl, is a synthetic piperidinamine derivative with the Chemical Abstracts Service (CAS) registry number 21409-26-7.[1][2][3] While not possessing intrinsic psychoactive properties, ANPP holds a critical position as a direct precursor in the synthesis of fentanyl, a potent synthetic opioid, and several of its analogs.[3] Its presence as an impurity in illicit fentanyl samples also underscores its importance in forensic analysis.[3] A thorough understanding of the physicochemical properties of ANPP is therefore paramount for its synthesis, purification, identification, and for the development of analytical methods to detect and quantify it in various matrices.

This guide provides an in-depth examination of the core physicochemical data of ANPP, moving beyond a simple listing of values to explain the causality behind experimental choices and to provide actionable protocols for laboratory application.

Core Physicochemical Properties of ANPP

The fundamental physicochemical characteristics of a compound govern its behavior in both chemical reactions and biological systems. For ANPP, these properties are crucial for optimizing synthetic routes, developing analytical methods, and understanding its potential metabolic fate.

Molecular Identity and Structure

A clear definition of the molecular identity is the foundation of any chemical characterization.

| Property | Value | Source(s) |

| IUPAC Name | N-phenyl-1-(2-phenylethyl)piperidin-4-amine | [3] |

| Synonyms | 4-Anilino-N-phenethylpiperidine, Despropionyl fentanyl, 4-Aminophenyl-1-phenethylpiperidine | [1][2][3] |

| CAS Number | 21409-26-7 | [1][2][3] |

| Molecular Formula | C₁₉H₂₄N₂ | [1][2] |

| Molecular Weight | 280.41 g/mol | [2] |

| Appearance | White to off-white or yellow crystalline solid/powder | [2] |

The structure of ANPP, featuring a piperidine ring substituted with an aniline group and a phenethyl moiety, is the primary determinant of its chemical properties.[2]

Figure 2: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid ANPP to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. [2]3. Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF). [2]4. Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of ANPP in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility of ANPP in the aqueous buffer based on the measured concentration and the dilution factor.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

| Property | Value | Source(s) |

| Melting Point | 94-96 °C |

A sharp melting point range is indicative of high purity. Impurities will typically depress the melting point and broaden the melting range.

The capillary melting point method is a simple and widely used technique for determining the melting point of a solid. [4]

Figure 3: Workflow for Capillary Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation: Finely powder a small amount of crystalline ANPP.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm. [5]3. Measurement: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium. [5]5. Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of the sample.

Acidity Constant (pKa)

The pKa value is a measure of the acidity of a compound and is crucial for predicting its ionization state at different pH values. This, in turn, influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties.

| Property | Predicted Value | Source(s) |

| pKa | 9.03 ± 0.10 |

The predicted pKa of approximately 9.03 suggests that the secondary amine in the piperidine ring is the most basic center in the molecule. At physiological pH (~7.4), a significant portion of ANPP will exist in its protonated, cationic form.

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. [1][6]

Figure 4: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of ANPP in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

-

Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Titration: Immerse the calibrated pH electrode and a stirrer into the ANPP solution. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize before proceeding.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the ANPP has been neutralized. This point can be determined from the inflection point of the titration curve.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques are indispensable for the definitive identification and purity assessment of ANPP.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of ANPP. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, provide a unique fingerprint of the molecule.

A monograph from the DEA's Special Testing and Research Laboratory provides details of the ¹H NMR spectrum of ANPP in DMSO-d₆ at 400 MHz. [7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In the context of forensic analysis, GC-MS is frequently used to identify ANPP in seized drug samples. The gas chromatogram provides the retention time of ANPP, which is a characteristic property under specific chromatographic conditions. The mass spectrometer fragments the ANPP molecule in a reproducible manner, generating a mass spectrum that serves as a molecular fingerprint. The NIST WebBook provides a reference mass spectrum for 4-Anilino-N-phenethylpiperidine. [8]

-

Sample Preparation: Dissolve the sample containing ANPP in a suitable volatile organic solvent (e.g., methanol or acetonitrile).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation of ANPP from other components in the mixture is based on its boiling point and its interaction with the stationary phase of the column.

-

Ionization and Fragmentation: As ANPP elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented.

-

Mass Analysis and Detection: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected.

-

Data Interpretation: The resulting mass spectrum is compared to a reference library for positive identification of ANPP.

Stability and Storage

Understanding the stability of ANPP is crucial for ensuring the integrity of reference standards and for interpreting analytical results.

| Condition | Stability | Source(s) |

| Storage | Hygroscopic, store at -20°C under inert atmosphere |

It is recommended to store ANPP in a tightly sealed container, protected from light and moisture, at a low temperature to minimize degradation. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable. Stability studies, following ICH guidelines, should be conducted to establish a re-test period for analytical standards. [9][10][11]

Conclusion

This technical guide has provided a detailed examination of the core physicochemical properties of 4-Anilino-N-phenethylpiperidine (ANPP). The presented data, coupled with the detailed experimental protocols, offer a robust framework for the synthesis, handling, and analysis of this critical fentanyl precursor. A thorough understanding and application of this knowledge are essential for advancing research in synthetic opioid chemistry, enhancing forensic capabilities, and supporting the development of effective strategies to address the challenges posed by synthetic opioids.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

NIH. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]

-

SlideShare. (n.d.). Ich guideline for stability testing. Retrieved from [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

Cengage. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

IntechOpen. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Retrieved from [Link]

-

Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

PubChem. (n.d.). N-phenyl-1-(2-phenylethyl)-4-piperidinamine. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

-

ICH. (n.d.). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

- Google Patents. (n.d.). US20110021781A1 - Method for the Preparation of Fentanyl.

-

NIH. (2013). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

Unacademy. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

ResearchGate. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from [Link]

- Google Patents. (n.d.). EP2252149A2 - A method for the preparation of fentanyl.

-

Wikipedia. (n.d.). 4-ANPP. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]

-

ResearchGate. (n.d.). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. Retrieved from [Link]

-

ACS Publications. (2025). Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography–Mass Spectrometry (APCI-GC-MS). Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). WO/2009/116084 A METHOD FOR THE PREPARATION OF FENTANYL. Retrieved from [Link]

-

SWGDRUG.org. (2013). 4-ANPP. Retrieved from [Link]

-

Technology Networks. (2024). GC-MS Principle, Instrument and Analyses and GC-MS/MS. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

-

University of Liège. (2004). Interrogation de Seconde Licence 2003-2004. Retrieved from [Link]

-

Agilent. (n.d.). Gas chromatography mass spectrometry basic principles. Retrieved from [Link]

-

ResearchGate. (2025). Using NMR to identify and characterize natural products. Retrieved from [Link]

-

NIST. (n.d.). 4-Anilino-N-Phenethylpiperidine. Retrieved from [Link]

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. enamine.net [enamine.net]

- 3. 4-ANPP - Wikipedia [en.wikipedia.org]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. swgdrug.org [swgdrug.org]

- 8. 4-Anilino-N-Phenethylpiperidine [webbook.nist.gov]

- 9. ICH Official web site : ICH [ich.org]

- 10. Ich guideline for stability testing | PPTX [slideshare.net]

- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

An In-Depth Technical Guide on the Solubility of (S)-2-(Methylamino)propanoic Acid Hydrochloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of (S)-2-(Methylamino)propanoic acid hydrochloride, also known as N-methyl-L-alanine hydrochloride. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility in various organic solvents, offering a framework for formulation and experimental design.

Introduction: The Significance of this compound

This compound is a chiral amino acid derivative that serves as a crucial building block in the synthesis of complex peptides and pharmaceutical compounds.[1] Its incorporation into peptide chains can enhance proteolytic stability and modulate biological activity, making it a valuable component in medicinal chemistry.[2] A thorough understanding of its solubility is paramount for its effective application in drug design, formulation, and manufacturing processes.

As a hydrochloride salt of a modified amino acid, its solubility is governed by a complex interplay of its ionic nature, the physicochemical properties of the solvent, and environmental factors such as temperature. This guide aims to elucidate these factors and provide actionable protocols for solubility determination.

Physicochemical Properties and Their Impact on Solubility

The structure of this compound features a hydrophilic amino acid backbone with a carboxyl group and a protonated secondary amine, paired with a chloride counter-ion. This salt form generally enhances aqueous solubility compared to its free base.[1][3] However, its solubility in organic solvents presents a more nuanced picture.

Key Molecular Characteristics:

-

Molecular Formula: C₄H₁₀ClNO₂[4]

-

Molecular Weight: 139.58 g/mol [1]

-

Appearance: Typically a white to off-white crystalline solid.[1][4]

-

Ionic Nature: The presence of the hydrochloride salt imparts a high degree of ionic character, favoring interactions with polar solvents.

The solubility of amino acids and their salts is fundamentally influenced by their zwitterionic potential and the polarity of the solvent.[3] While the hydrochloride salt form prevents the formation of a true zwitterion, the molecule retains highly polar functional groups. Consequently, its solubility is expected to be highest in polar protic solvents that can effectively solvate both the cation (protonated amine) and the anion (chloride).

Solubility Profile in Common Organic Solvents

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and general principles of solubility for amino acid salts, a qualitative and semi-quantitative profile can be established.

General qualitative statements indicate that the compound is soluble in polar organic solvents like methanol and ethanol.[4][5][6] For context, a related compound, L-alanine methyl ester hydrochloride, exhibits a solubility of approximately 30 mg/mL in ethanol and 20 mg/mL in DMSO and DMF.[7] While not directly transferable, this provides a reasonable starting point for estimating the solubility of N-methyl-L-alanine hydrochloride.

Table 1: Estimated and Qualitative Solubility of this compound

| Solvent Class | Solvent | Dielectric Constant (approx.) | Expected Solubility | Rationale |

| Polar Protic | Methanol | 33.0 | Soluble[4][5] | Capable of hydrogen bonding and solvating both the cation and anion. |

| Ethanol | 24.5 | Soluble[4][5] | Similar to methanol but with slightly lower polarity. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Moderately Soluble | High polarity, but less effective at solvating the chloride anion compared to protic solvents. |

| Dimethylformamide (DMF) | 36.7 | Sparingly to Moderately Soluble | Good solvent for polar molecules, but less effective than DMSO. | |

| Acetonitrile | 37.5 | Sparingly Soluble | Lower ability to solvate ions compared to DMSO and DMF. | |

| Nonpolar | Toluene | 2.4 | Insoluble | Lacks the polarity to overcome the lattice energy of the ionic salt.[3] |

| Hexane | 1.9 | Insoluble | Nonpolar nature prevents effective solvation of the ionic compound.[3] | |

| Other | Dichloromethane (DCM) | 9.1 | Very Sparingly Soluble to Insoluble | Limited polarity is insufficient for significant dissolution. |

Factors Influencing Solubility: A Deeper Dive

The dissolution of a crystalline solid in a solvent is an equilibrium process governed by the thermodynamics of breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For this compound, the key influencing factors are:

-

Solvent Polarity and Hydrogen Bonding: As an ionic compound, high solvent polarity is the primary driver for solubility. Polar protic solvents are particularly effective due to their ability to form hydrogen bonds with both the protonated amine and the chloride ion, thereby stabilizing the dissolved ions.

-

Temperature: The solubility of most solids, including this compound, is expected to increase with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.

-

Presence of Water: The solubility in organic solvents can be significantly enhanced by the presence of small amounts of water. Water is an excellent solvent for this compound and can act as a co-solvent, increasing the overall polarity of the medium.

-

pH of the Medium (in aqueous or mixed aqueous/organic systems): While this guide focuses on organic solvents, it's crucial to note that in systems containing water, pH will play a dominant role. The solubility of amino acid hydrochlorides typically increases in acidic conditions.[8]

Standardized Protocol for Experimental Solubility Determination

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The equilibrium shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[9]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS) or another suitable analytical technique.

Protocol: Equilibrium Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[10] The time required for equilibration should be determined in preliminary studies by sampling at various time points until the concentration of the solute in the solution remains constant.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. Alternatively, centrifuge the samples to facilitate phase separation.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.

This entire process should be performed in triplicate to ensure the precision of the results.[11]

Caption: Workflow for Equilibrium Solubility Determination.

Logical Framework for Solvent Selection in Drug Development

The choice of solvent or solvent system is a critical decision in various stages of drug development, from synthesis and purification to formulation. The following logical framework can guide this selection process.

Caption: Decision tree for solvent selection.

This framework emphasizes a multi-faceted approach, balancing the need for solubility with practical considerations such as toxicity and regulatory acceptance. For instance, while methanol may offer excellent solubility, its toxicity might preclude its use in a final drug product formulation, leading to the selection of a less toxic but adequately solubilizing solvent like ethanol.

Conclusion

This compound is a polar, ionic compound with a solubility profile that favors polar protic organic solvents. While precise quantitative data across a broad spectrum of solvents is sparse, a strong understanding of the underlying physicochemical principles allows for rational solvent selection and experimental design. The standardized shake-flask protocol provides a robust method for generating the high-quality solubility data required for informed decision-making in research and drug development. Future work should focus on systematically generating and publishing quantitative solubility data for this important building block in a wider array of pharmaceutically relevant solvents and temperatures.

References

-

ChemBK. N-alpha-Methyl-L-alanine hydrochloride. [Link]

-

World Health Organization. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. [Link]

-

Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

-

He, Y., et al. Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences. [Link]

-

Vasilevsk, P.G., et al. A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

World Health Organization. Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. [Link]

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

-

SlideShare. solubility experimental methods.pptx. [Link]

-

Chemistry LibreTexts. Backgrounds of Amino Acids. [Link]

-

Jouyban, A. Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

-

Tsume, Y., et al. Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. [Link]

-

SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

U.S. Pharmacopeia. Description and Solubility. [Link]

-

Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

-

Chakravarty, D., et al. Solubilities of Amino Acids in Different Mixed Solvents. [Link]

-

ChemBK. (S)-2-(METHYLAMINO)PROPANOIC ACID HCL. [Link]

-

Unilong Industry Co., Ltd. N-Methyl-DL-alanine Hydrochloride Properties: A Comprehensive Guide for Manufacturers. [Link]

-

Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4377, N-Methyl-DL-Alanine. [Link]

-

Yoshizawa, T., et al. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5950, L-Alanine. [Link]

-

Al-kassas, R., et al. Supramolecular Organogels Based on Cinnarizine as a Potential Gastroretentive System: In Vitro and In Silico Simulations. MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. unilongchemical.com [unilongchemical.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 9. researchgate.net [researchgate.net]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. who.int [who.int]

A Comprehensive Guide to the Spectroscopic Characterization of N-Methyl-L-alanine Hydrochloride

Introduction: The Significance of N-Methyl-L-alanine in Modern Drug Development

N-Methyl-L-alanine is a non-proteinogenic amino acid that has garnered significant attention in the fields of medicinal chemistry and pharmacology. Its incorporation into peptide-based therapeutics is a key strategy for enhancing their pharmacokinetic profiles. The N-methylation of the peptide backbone can sterically hinder enzymatic degradation, thereby increasing metabolic stability.[1] Furthermore, this modification can improve membrane permeability and modulate the biological activity of peptides.[1] A thorough understanding of the chemical structure and properties of N-Methyl-L-alanine hydrochloride, the common salt form, is therefore paramount for its effective application in drug design and development.

This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize N-Methyl-L-alanine hydrochloride: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of the spectral data and provide field-proven protocols for sample analysis.

Molecular Structure and Properties

N-Methyl-L-alanine hydrochloride is the hydrochloride salt of N-Methyl-L-alanine. The presence of the hydrochloride salt is a critical consideration in spectroscopic analysis as it protonates the secondary amine, influencing its chemical and spectral properties.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀ClNO₂ | |

| Molecular Weight | 139.58 g/mol | |

| Appearance | White to off-white powder | [2] |

| CAS Number | 3913-67-5 (for N-Methyl-L-alanine) | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. For N-Methyl-L-alanine hydrochloride, both ¹H and ¹³C NMR are crucial for confirming its identity and purity.

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-Methyl-L-alanine hydrochloride is expected to show distinct signals for each proton in the molecule. The protonation of the nitrogen atom by HCl will lead to a downfield shift of adjacent protons and the appearance of an N-H proton signal.

Expected ¹H NMR Data (in D₂O):

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Cα-H | ~3.0 - 3.5 | Quartet (q) | ~7 |

| N-CH₃ | ~2.3 - 2.7 | Singlet (s) | - |

| Cβ-CH₃ | ~1.2 - 1.5 | Doublet (d) | ~7 |

| N-H | Broad, variable | Singlet (s) | - |

| COOH | Broad, variable | Singlet (s) | - |

Note: The chemical shifts are based on expected values for N-methyl-L-alanine and may vary slightly for the hydrochloride salt.[1][2]

Interpretation of the ¹H NMR Spectrum:

-

The Cα-H proton appears as a quartet due to coupling with the three protons of the Cβ-methyl group.

-

The N-CH₃ protons appear as a singlet as there are no adjacent protons to couple with.

-

The Cβ-CH₃ protons appear as a doublet due to coupling with the single Cα-H proton.

-

The N-H and COOH protons are acidic and may exchange with deuterium in D₂O, leading to their disappearance or significant broadening. In a non-deuterated solvent like DMSO-d₆, these peaks would be more clearly visible.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Expected ¹³C NMR Data (in D₂O):

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C =O (Carboxyl) | ~175 - 180 |

| C α | ~55 - 60 |

| N-C H₃ | ~30 - 35 |

| C β | ~15 - 20 |

Note: These are predicted chemical shifts for N-Methyl-L-alanine.[2]

Interpretation of the ¹³C NMR Spectrum:

-

The carboxyl carbon (C=O) is the most deshielded and appears furthest downfield.

-

The alpha-carbon (Cα) is attached to the electronegative nitrogen and carbonyl group, resulting in a downfield shift.

-

The N-methyl carbon (N-CH₃) and the beta-carbon (Cβ) are in the more shielded aliphatic region of the spectrum.

Experimental Protocol: NMR Spectroscopy

Workflow for NMR Sample Preparation and Analysis

Caption: Workflow for NMR analysis of N-Methyl-L-alanine HCl.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of N-Methyl-L-alanine hydrochloride.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (FID).

-

Perform phase and baseline corrections.

-

For the ¹H spectrum, integrate the signals to determine the relative proton ratios.

-

Reference the spectra using the residual solvent peak.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~3300-2500 | O-H stretch (from COOH), N⁺-H stretch (from amine salt) | Strong, Broad |

| ~2950-2850 | C-H stretch (aliphatic) | Medium |

| ~1730-1700 | C=O stretch (carboxylic acid) | Strong |

| ~1600-1500 | N-H bend | Medium |

Note: These are based on typical ranges for amino acid hydrochlorides.[1][3]

Interpretation of the IR Spectrum:

-

The broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretch of a carboxylic acid, which is often superimposed with the N⁺-H stretching vibrations of the secondary ammonium salt.

-

The sharp peaks in the 2950-2850 cm⁻¹ range are due to the C-H stretching of the methyl groups.

-

A strong, sharp absorption around 1730-1700 cm⁻¹ is indicative of the carbonyl (C=O) group of the carboxylic acid.

-

The N-H bending vibration typically appears in the 1600-1500 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy

Workflow for Solid-State IR Analysis (KBr Pellet)

Caption: Workflow for IR analysis using the KBr pellet method.

Step-by-Step Methodology (KBr Pellet):

-

Sample Preparation:

-

Thoroughly dry high-purity potassium bromide (KBr) to remove any traces of water.

-

In an agate mortar and pestle, grind 1-2 mg of N-Methyl-L-alanine hydrochloride with approximately 100 mg of the dry KBr until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the empty pellet holder in the IR spectrometer and acquire a background spectrum.

-

Mount the KBr pellet containing the sample in the holder and place it in the spectrometer.

-

Acquire the sample spectrum.

-

-

Data Analysis:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the major absorption peaks and their corresponding wavenumbers.

-

Assign these peaks to the respective functional groups based on established correlation charts.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For a non-volatile salt like N-Methyl-L-alanine hydrochloride, electrospray ionization (ESI) is the preferred method.

Expected Mass Spectrometry Data (ESI-MS):

In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak.

| m/z | Ion |

| 104.07 | [C₄H₁₀NO₂]⁺ |

Interpretation of the Mass Spectrum:

The mass spectrum will show a prominent peak at an m/z value corresponding to the molecular weight of the free base (103.12 g/mol ) plus the mass of a proton (1.01 g/mol ). This confirms the molecular weight of the compound. Further fragmentation can be induced (MS/MS) to provide additional structural information. A common fragmentation pathway for amino acids is the loss of the carboxylic acid group as COOH (45 Da) or H₂O and CO (46 Da).[4]

Experimental Protocol: ESI-MS

Workflow for ESI-MS Analysis

Sources

An In-depth Technical Guide on the Biological Significance of N-Methylated Amino Acids

Introduction

In the landscape of biological macromolecules, the nuanced chemical modifications of their fundamental building blocks can elicit profound functional consequences. Among these, the N-methylation of amino acids represents a subtle yet powerful alteration with far-reaching implications for protein structure, function, and therapeutic potential. This guide provides a comprehensive technical overview of the biological significance of N-methylated amino acids, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the biosynthesis, diverse biological roles, and the transformative impact of this modification on peptide-based therapeutics, supported by field-proven insights and methodologies.